![molecular formula C21H27N5O3 B2777537 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-39-4](/img/structure/B2777537.png)
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications
- “MLS000762843” exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth .
- Studies have explored the neuroprotective properties of this compound. It shows potential in mitigating oxidative stress, reducing neuroinflammation, and promoting neuronal survival. Researchers are particularly interested in its application for neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .
- “MLS000762843” has demonstrated anti-inflammatory activity. It modulates cytokine production, inhibits NF-κB signaling, and reduces inflammatory responses. This property makes it relevant for conditions such as rheumatoid arthritis and inflammatory bowel diseases .
- Investigations suggest that this compound may have cardiovascular benefits. It enhances endothelial function, reduces oxidative stress, and improves vascular health. Researchers are exploring its potential in preventing atherosclerosis and related cardiovascular disorders .
- “MLS000762843” influences metabolic pathways. It affects lipid metabolism, glucose homeostasis, and adipocyte function. Scientists are studying its role in managing obesity, type 2 diabetes, and metabolic syndrome .
- Preliminary data indicate that this compound exhibits antiviral effects. It has been tested against various viruses, including influenza and herpes simplex virus. Researchers are investigating its mechanism of action and potential clinical applications .
Anticancer Potential
Neuroprotection and Neurodegenerative Diseases
Anti-Inflammatory Effects
Cardiovascular Health
Metabolic Disorders and Obesity
Antiviral Activity
Mechanism of Action
Target of Action
MLS000762843, also known as CCG-29113, is a small-molecule inhibitor of RhoA transcriptional signaling . The primary target of this compound is the RhoA pathway, which plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-29113 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V .
Biochemical Pathways
The RhoA pathway is involved in the regulation of gene transcription programs in cancer. Inhibition of this pathway by CCG-29113 could disrupt these transcriptional responses, potentially serving as a therapeutic strategy in cancer .
Result of Action
CCG-1423 displays activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells, and it inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) .
properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-4-29-12-11-26-17(14-25-10-9-15-7-5-6-8-16(15)13-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h5-8H,4,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJHWWLUCRATHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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